2,2-Dibutyl-2H-1,3,2-dithiastannole
Description
Significance of Organotin Heterocycles in Advanced Chemical Synthesis and Materials Science
Organotin compounds, in general, are pivotal in various industrial processes. A significant application is as stabilizers for polyvinyl chloride (PVC), where they prevent degradation of the polymer. lupinepublishers.com Diorganotin compounds, a class to which 2,2-dibutyl-2H-1,3,2-dithiastannole belongs, are particularly noted for this purpose. nih.gov The reactivity of the tin-sulfur bond in related diorganotin dithiolates is key to their stabilizing function. wikipedia.org
Furthermore, organotin derivatives serve as potent catalysts in the formation of polyurethanes and in the vulcanization of silicones. lupinepublishers.comwikipedia.org Their utility also extends to organic synthesis, where they participate in reactions like the Stille coupling to form new carbon-carbon bonds, a fundamental process in creating complex organic molecules. The ability of the tin atom to expand its coordination number beyond the usual four allows for the formation of diverse and reactive intermediates, making these compounds versatile tools for chemists. lupinepublishers.comresearchgate.net
Heterocyclic compounds containing sulfur and nitrogen are of great interest due to their unique physicochemical properties and bioactivity, finding use in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net By extension, organotin heterocycles containing sulfur, like dithiastannoles, represent a fascinating intersection of these fields, promising novel reactivity and material properties.
Historical and Current Perspectives on Dithiastannole Chemistry
The history of organotin chemistry dates back to the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. wikipedia.org The field saw significant expansion with the development of Grignard reagents, which facilitated the creation of tin-carbon bonds. wikipedia.org The industrial applications of organotins as PVC stabilizers, discovered in the 1940s, spurred a wave of research into their chemistry. lupinepublishers.comresearchgate.net
While the broader field of organotin chemistry is well-established, the specific sub-class of dithiastannoles, particularly the 2,2-dibutyl derivative, appears to be a less explored area of research. The likely precursor for the heterocyclic ring, ethane-1,2-dithiol, is a common building block in organic synthesis, known for its reaction with aldehydes and ketones to form 1,3-dithiolanes. wikipedia.org This suggests a probable synthetic pathway involving the reaction of a dibutyltin (B87310) precursor, such as dibutyltin oxide, with 1,2-ethanedithiol (B43112). Dibutyltin oxide is known to catalyze reactions and form five-membered chelate intermediates, which supports the feasibility of forming the dithiastannole ring structure.
Research Landscape and Scholarly Focus on this compound
A comprehensive search of scientific databases and scholarly articles reveals a significant lack of specific research focused on this compound. In contrast, its oxygen-containing analog, 2,2-Dibutyl-1,3,2-dioxastannolane, is well-documented, with available data on its properties and synthesis. The absence of dedicated studies on the dithia- (sulfur) variant suggests it may be a novel research target, a challenging synthetic intermediate, or a compound with yet-to-be-discovered applications.
The existing literature provides a strong foundation in general organotin chemistry and the synthesis of related heterocyclic systems. However, the specific properties, reactivity, and potential applications of this compound remain an open question for the chemical research community. Future investigations would be necessary to characterize this compound and explore its potential contributions to catalysis, materials science, or synthetic chemistry.
Data Tables
Due to the lack of specific experimental data for this compound in the surveyed literature, no data tables can be generated at this time.
Properties
CAS No. |
208466-96-0 |
|---|---|
Molecular Formula |
C10H20S2Sn |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dithiastannole |
InChI |
InChI=1S/2C4H9.C2H4S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-4H;/q;;;+2/p-2 |
InChI Key |
GKCDDHZRTOKHFK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(SC=CS1)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibutyl 2h 1,3,2 Dithiastannole and Its Analogues
Review of Established Synthetic Routes to 2,2-Dibutyl-2H-1,3,2-dithiastannole
The traditional synthesis of this compound and related dithiastannolanes primarily relies on the reaction between a suitable organotin precursor and a dithiol. These methods can be broadly categorized into direct annulation and cyclization approaches, as well as precursor-based methodologies.
Direct Annulation and Cyclization Approaches
The most common and direct route to 2,2-dialkyl-1,3,2-dithiastannolanes involves the condensation reaction of a dialkyltin dihalide, such as dibutyltin (B87310) dichloride, with a 1,2-dithiol. atamanchemicals.comlupinepublishers.comwikipedia.orglupinepublishers.comnih.gov For the synthesis of the parent 1,3,2-dithiastannolane ring, ethane-1,2-dithiol is the key reagent. wikipedia.orgorgsyn.orgnih.gov The reaction typically proceeds via nucleophilic substitution, where the thiol groups displace the halide atoms on the tin center, leading to the formation of the heterocyclic ring.
Another established method utilizes dibutyltin oxide as the tin precursor. orientjchem.org This approach involves the reaction of the oxide with a dithiol, such as ethane-1,2-dithiol, often with azeotropic removal of water to drive the reaction to completion. This method is analogous to the well-established synthesis of 1,3,2-dioxastannolanes from diols and dialkyltin oxides.
The general reaction schemes for these approaches are presented below:
Scheme 1: Reaction of Dibutyltin Dichloride with Ethene-1,2-dithiol
Scheme 2: Reaction of Dibutyltin Oxide with Ethene-1,2-dithiol
These reactions are typically carried out in an inert solvent, and the choice of base, if any, can influence the reaction rate and yield.
Precursor-Based Methodologies and Intermediates
The synthesis of the required precursors is a critical aspect of these methodologies. Dibutyltin dichloride is commercially available and can be prepared by the Kocheshkov redistribution reaction between tetrabutyltin (B32133) and tin(IV) chloride. atamanchemicals.com Dibutyltin oxide is readily obtained by the hydrolysis of dibutyltin dichloride. lupinepublishers.com
The key dithiol precursor, ethene-1,2-dithiol, can be prepared from 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) through various methods, including reaction with sodium bisulfide or thiourea (B124793) followed by hydrolysis. wikipedia.orgorgsyn.org The stability and purity of the dithiol are crucial for the successful synthesis of the dithiastannole.
Intermediates in these reactions are generally not isolated but are believed to involve the formation of a mono-substituted tin species before the final ring closure. For instance, in the reaction with dibutyltin dichloride, a Cl-Sn(Bu)₂-S-CH=CH-SH intermediate is likely formed, which then undergoes intramolecular cyclization.
Development of Novel and Green Synthetic Strategies for this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient synthetic methods.
Solvent-Free and Atom-Economical Synthesis
Solvent-free reaction conditions represent a significant step towards greener synthesis. While specific examples for this compound are not extensively documented, the general trend in organotin chemistry is to move towards such methodologies. For instance, solvent-free syntheses of other heterocyclic compounds have been reported, often utilizing microwave irradiation to accelerate the reaction. researchgate.netamazonaws.com These approaches reduce waste and can lead to higher yields and shorter reaction times.
Atom economy is another key principle of green chemistry. The reaction of dibutyltin oxide with a dithiol is inherently more atom-economical than using dibutyltin dichloride, as the only byproduct is water. orientjchem.org
Catalytic and Photochemical Approaches in Dithiastannole Formation
The use of catalysts in the formation of dithiastannoles is an area of growing interest. Tin(II) alkoxides have been used as catalysts in the synthesis of other sulfur-containing heterocycles. acs.orgfigshare.com While not specifically reported for this compound, tin catalysts could potentially facilitate the cyclization reaction under milder conditions.
Photochemical methods offer an alternative energy source for chemical reactions and can sometimes lead to unique product selectivities. researchgate.netchim.itchim.it The application of photochemical synthesis for organotin-sulfur heterocycles is still a nascent field, but it holds promise for developing novel and sustainable synthetic routes. Research in this area could lead to the development of light-induced cyclization reactions for the synthesis of dithiastannoles.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be varied include the solvent, temperature, reaction time, and the nature and stoichiometry of the reactants and any catalysts or bases used.
For the established routes to dithiastannolanes, optimization would involve screening different solvents to find one that provides good solubility for the reactants while facilitating the removal of byproducts. The reaction temperature can be adjusted to balance the rate of reaction with the potential for side reactions or decomposition of the product.
High-throughput screening and machine learning are emerging as powerful tools for the rapid optimization of chemical reactions. beilstein-journals.orgresearchgate.net These approaches allow for the simultaneous variation of multiple reaction parameters and the efficient identification of optimal conditions. While not yet applied to the synthesis of this compound, these modern strategies hold significant potential for improving the efficiency and yield of its synthesis.
Mechanistic Investigations of this compound Formation Reactions
Investigations into the precise mechanism of this compound formation are informed by studies of similar organotin-sulfur and organotin-oxygen ring-forming reactions. The proposed mechanisms generally involve the initial coordination of the dithiol to the tin atom, followed by the elimination of a small molecule (HCl or H₂O) to yield the final cyclic product.
When dibutyltin dichloride is used as the precursor, the reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (N(C₂H₅)₃), to act as a scavenger for the hydrogen chloride (HCl) that is eliminated. The proposed mechanism is as follows:
Initial Coordination: The sulfur atom of one of the thiol groups of 1,2-ethanedithiol (B43112) acts as a nucleophile and coordinates to the electrophilic tin atom of dibutyltin dichloride. This forms a transient intermediate.
First HCl Elimination: The base (triethylamine) abstracts a proton from the coordinated thiol group, leading to the elimination of the first molecule of HCl and the formation of a tin-sulfur bond.
Intramolecular Cyclization: The second thiol group then undergoes an intramolecular nucleophilic attack on the tin center.
Second HCl Elimination: The base facilitates the elimination of the second molecule of HCl, resulting in the formation of the stable five-membered this compound ring.
In the case of dibutyltin oxide as the starting material, the reaction proceeds with the elimination of water. Mechanistic insights from the analogous reactions with diols suggest the formation of a stannylidene intermediate, which is a highly reactive species. organic-chemistry.org The proposed pathway is:
Activation of Dibutyltin Oxide: In the presence of a catalyst, often a Lewis base like triethylamine, dibutyltin oxide can form a more reactive stannylidene intermediate.
Nucleophilic Attack: The dithiol attacks the tin center of the stannylidene or a related activated species.
Water Elimination: A molecule of water is eliminated through a condensation reaction, leading to the formation of the dithiastannole ring.
A key structural consideration is the nature of the product in solution. Studies on the analogous 2,2-di-t-butyl-1,3,2-dithiastannolane have shown that it exists as a four-coordinate monomer in solution, in contrast to its oxygen counterpart (2,2-di-t-butyl-1,3,2-dioxastannolane), which forms a five-coordinate dimer. researchgate.net This suggests that the mechanism for the formation of the dithiastannole may not necessarily proceed through a dimeric intermediate, simplifying the likely reaction pathway to a direct intramolecular cyclization.
The following table summarizes the key reactants, proposed intermediates, and products in the formation of this compound.
| Precursor | Co-reactant | Proposed Intermediate | Byproduct | Final Product |
| Dibutyltin dichloride | 1,2-Ethanedithiol | Mono-substituted tin chloride | Hydrogen Chloride (HCl) | This compound |
| Dibutyltin oxide | 1,2-Ethanedithiol | Stannylidene-dithiol adduct | Water (H₂O) | This compound |
| Interactive Data Table |
Further detailed kinetic and computational studies would be invaluable in providing more definitive evidence for the proposed intermediates and transition states in the formation of this important class of organotin compounds.
Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dibutyl 2h 1,3,2 Dithiastannole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2-Dibutyl-2H-1,3,2-dithiastannole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Detailed ¹H, ¹³C, and ¹¹⁹Sn NMR Spectral Analysis
The structural confirmation of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two butyl groups and the ethylene (B1197577) bridge of the dithiastannole ring. The butyl group protons would appear as a set of multiplets corresponding to the methyl (CH₃), and three methylene (B1212753) (CH₂) groups. The protons on the carbon atoms adjacent to the tin atom would exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the eight unique carbon atoms of the dibutyl groups and the two equivalent carbon atoms of the dithiastannole ring would be observed. The chemical shifts of the carbon atoms directly bonded to the tin and sulfur atoms would be significantly influenced by these heteroatoms.
The ¹¹⁹Sn NMR spectrum is particularly informative for organotin compounds. For this compound, the chemical shift provides insight into the coordination number and geometry of the tin atom. In solution, this compound exists as a simple monomer with a four-coordinate tin atom, which would be reflected in a characteristic ¹¹⁹Sn chemical shift value. researchgate.net
Table 1: Hypothetical ¹H, ¹³C, and ¹¹⁹Sn NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹¹⁹Sn Chemical Shift (ppm) |
| Sn | - | - | ~150 |
| S-CH₂-CH₂-S | ~3.1 (s) | ~35.0 | - |
| Sn-CH₂-(CH₂)₂-CH₃ | ~1.2 (t) | ~15.0 | - |
| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.6 (m) | ~28.0 | - |
| Sn-(CH₂)₂-CH₂-CH₃ | ~1.4 (m) | ~27.0 | - |
| Sn-(CH₂)₃-CH₃ | ~0.9 (t) | ~14.0 | - |
Note: This table contains hypothetical data for illustrative purposes.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessment
To unambiguously assign the NMR signals and establish the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons within the butyl chains, confirming their sequence.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This allows for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Key Functional Groups and Ring Modes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the vibrational modes of the dithiastannole ring.
The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the butyl groups. docbrown.info The vibrations associated with the C-S and Sn-S bonds would appear in the fingerprint region of the spectrum.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would be a complementary technique to IR. It would be especially useful for identifying the S-S and Sn-S stretching vibrations within the dithiastannole ring.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |
| C-H bend (alkyl) | 1375-1465 | 1375-1465 |
| C-S stretch | 600-700 | 600-700 |
| Sn-S stretch | 300-400 | 300-400 |
Note: This table contains expected frequency ranges based on known correlations.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways would likely involve the loss of butyl groups and moieties from the dithiastannole ring, helping to piece together the molecular structure.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. udel.eduslideshare.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the exact positions of all atoms can be determined, providing accurate bond lengths, bond angles, and torsional angles.
For this compound, single-crystal XRD studies have revealed that in the crystalline phase, the molecule exists as a four-coordinate monomer. researchgate.net This is a significant finding, as related organotin compounds, such as the dioxastannolane analogue, often exist as dimers or polymers. researchgate.net
Crystal Packing and Intermolecular Interactions
Analysis of the crystal packing provides insight into the intermolecular forces that govern the solid-state structure. While strong covalent bonds define the molecule itself, weaker interactions such as van der Waals forces will dictate how the individual molecules of this compound are arranged in the crystal lattice. The specific arrangement can influence the physical properties of the solid material. The absence of strong intermolecular interactions like hydrogen bonds is expected for this compound. nih.gov
Conformation and Bond Geometries of the Dithiastannole Ring
The structural elucidation of this compound reveals a five-membered heterocyclic ring system with two sulfur atoms and a tin atom. The conformation and bond geometries of this dithiastannole ring are influenced by the nature of the exocyclic substituents on the tin atom and the inherent properties of the heterocyclic framework.
While a definitive single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, significant insights can be drawn from studies on closely related analogues and general principles of organotin chemistry. For instance, investigations into similar 2,2-dialkyl-1,3,2-dithiastannolanes suggest that these molecules typically exist as four-coordinate monomers in the solid state. This is in contrast to their oxygen-containing counterparts, the 2,2-dialkyl-1,3,2-dioxastannolanes, which often exhibit higher coordination numbers through intermolecular association.
The conformation of the five-membered dithiastannole ring is generally found to be non-planar. Due to the presence of two methylene groups, the ring tends to adopt a twisted or envelope conformation to alleviate torsional strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. In a twisted conformation, no four atoms are perfectly coplanar. The exact conformation is a delicate balance of angle strain and torsional strain within the ring.
The bond geometries within the dithiastannole ring are characterized by specific bond lengths and angles that are consistent with other organotin sulfide (B99878) structures. The tin-sulfur (Sn-S) bond lengths are a key parameter and are typically in the range of 2.40 to 2.45 Å for tetracoordinate tin(IV) species. The sulfur-carbon (S-C) and carbon-carbon (C-C) bond lengths are expected to be in the normal range for single bonds, approximately 1.80-1.85 Å and 1.53-1.55 Å, respectively.
The endocyclic bond angles also play a crucial role in defining the ring's geometry. The sulfur-tin-sulfur (S-Sn-S) bond angle is typically acute in five-membered rings, often found to be around 90-95°. This is a consequence of the geometric constraints of the small ring system. The tin-sulfur-carbon (Sn-S-C) and sulfur-carbon-carbon (S-C-C) bond angles are generally close to the tetrahedral angle of 109.5°, but can deviate slightly due to ring strain.
Detailed bond parameters for a closely related compound, 2,2-dimethyl-1,3,2-dithiastannolane, which exists as a polymer, show an endocyclic S-Sn-S bond angle of approximately 89.55(3)° and intramonomer Sn-S bond lengths of 2.415(1) Å and 2.474(1) Å. While the polymeric nature of the dimethyl derivative introduces some differences, these values provide a reasonable approximation for the monomeric dibutyl analogue.
The following table summarizes the expected bond geometries for the dithiastannole ring in this compound based on data from analogous compounds and theoretical considerations.
| Parameter | Atom Pair | Expected Bond Length (Å) | Expected Bond Angle (°) |
| Bond Length | Sn-S | 2.40 - 2.45 | |
| S-C | 1.80 - 1.85 | ||
| C-C | 1.53 - 1.55 | ||
| Bond Angle | S-Sn-S | 90 - 95 | |
| Sn-S-C | 100 - 105 | ||
| S-C-C | 105 - 110 |
Computational and Theoretical Investigations of 2,2 Dibutyl 2h 1,3,2 Dithiastannole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 2,2-Dibutyl-2H-1,3,2-dithiastannole have not been identified.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT studies would be invaluable for determining key parameters such as bond lengths, bond angles, and dihedral angles, which define its three-dimensional structure. In the absence of specific DFT data, it can be inferred from general principles of organotin chemistry that the tin atom is likely in a tetrahedral or distorted tetrahedral coordination environment. However, precise values for bond lengths (Sn-S, Sn-C, S-C, C-C) and angles (S-Sn-S, C-Sn-C, Sn-S-C) remain to be computationally determined for this specific molecule.
Ab Initio Methods for High-Level Electronic Structure Analysis and Correlation Effects
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theoretical accuracy. These methods are crucial for a detailed understanding of electron correlation effects, which can be significant in molecules containing heavy elements like tin. To date, no published research has reported the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to analyze the electronic structure of this compound.
Analysis of Frontier Molecular Orbitals (FMOs) and Their Implications for Reactivity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its capacity to accept electrons (electrophilicity). A computational analysis of the FMOs of this compound would provide insights into its potential reaction mechanisms. For instance, the localization of the HOMO and LUMO on the tin, sulfur, or organic ligand would suggest the most probable sites for electrophilic or nucleophilic attack. Without specific calculations, any discussion on the FMOs of this compound remains speculative.
Computational Insights into Bonding Characteristics and the Nature of the Tin-Sulfur Bond
The nature of the tin-sulfur (Sn-S) bond is a central aspect of the chemistry of dithiastannoles. Computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could elucidate the degree of covalency versus ionicity in the Sn-S bond, as well as any potential for π-bonding character. Such studies would provide a deeper understanding of the stability and reactivity of the 1,3,2-dithiastannole ring system. Regrettably, no specific computational studies detailing the bonding characteristics within this compound have been found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. For this compound, MD simulations could reveal the flexibility of the dibutyl chains and the dithiastannole ring, as well as how the molecule behaves in different solvent environments. This information is crucial for understanding its properties in solution. While general MD simulation techniques are applied to organotin compounds, specific simulation data for this compound is not available in the current body of scientific literature.
Reactivity and Reaction Mechanisms of 2,2 Dibutyl 2h 1,3,2 Dithiastannole
Electrophilic and Nucleophilic Reaction Pathways of the Dithiastannole Ring System
The dithiastannole ring system of 2,2-Dibutyl-2H-1,3,2-dithiastannole possesses both electrophilic and nucleophilic characteristics, allowing it to react with a range of reagents.
The tin atom in the dithiastannole ring is electron-deficient and acts as an electrophilic center. It can be attacked by nucleophiles, which are species that donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com For instance, strong nucleophiles like organolithium or Grignard reagents can potentially lead to the displacement of the butyl groups attached to the tin atom. The reaction of the tin center with a nucleophile (Nu⁻) can be represented as follows:
Bu₂Sn(S-CH=CH-S) + Nu⁻ → [Bu₂Sn(Nu)(S-CH=CH-S)]⁻
Conversely, the sulfur atoms in the ring, with their lone pairs of electrons, can act as nucleophilic centers, particularly in reactions with strong electrophiles. youtube.com Protonation of the sulfur atoms by strong acids can occur, leading to the formation of a cationic species.
The carbon-carbon double bond within the dithiastannole ring can also exhibit nucleophilic character, similar to other electron-rich alkenes. It can react with strong electrophiles in electrophilic addition reactions. However, the reactivity of this double bond is influenced by the electronic effects of the adjacent sulfur and tin atoms.
Ligand Exchange and Transmetalation Processes Involving the Organotin Center
The dibutyltin (B87310) moiety of this compound is susceptible to ligand exchange and transmetalation reactions. These processes are common for organotin compounds and are driven by the relative stability of the resulting products.
Ligand Exchange:
Ligand exchange reactions involve the replacement of the dithiastannole ring or the butyl groups with other ligands. For example, reaction with an excess of a diol or a dithiol in the presence of a suitable catalyst could potentially displace the original dithiolene ligand, forming a new stannole derivative. The general form of this reaction is:
Bu₂Sn(S-CH=CH-S) + 2 R'XH → Bu₂Sn(XR')₂ + HS-CH=CH-SH (where X = O, S)
Similarly, the butyl groups can be exchanged with other alkyl or aryl groups through reaction with appropriate organometallic reagents.
Transmetalation:
Transmetalation involves the transfer of the dithiastannole ligand from tin to another metal. This is a useful method for the synthesis of new dithiolene complexes of other metals. The driving force for this reaction is often the formation of a more thermodynamically stable metal-ligand bond. For example, reacting this compound with a transition metal salt can lead to the formation of a transition metal dithiolene complex and a dibutyltin salt.
Bu₂Sn(S-CH=CH-S) + MCl₂ → M(S-CH=CH-S) + Bu₂SnCl₂ (where M = a transition metal)
Ring-Opening and Ring-Closure Reactions of the 1,3,2-Dithiastannole Moiety
The 1,3,2-dithiastannole ring can undergo both ring-opening and ring-closure reactions under specific conditions. These reactions are crucial for the use of this compound as a precursor in organic and organometallic synthesis.
Ring-Opening Reactions:
The dithiastannole ring can be opened by various reagents. For example, reduction with a strong reducing agent like sodium in liquid ammonia (B1221849) can cleave the sulfur-sulfur bond (if present in an oxidized form) or the tin-sulfur bonds to yield the corresponding dithiolate. Hydrolysis with strong acids or bases can also lead to ring opening, affording the free dithiol and a dibutyltin oxide or salt. rsc.orgnih.govresearchgate.net The reversibility of the ring-opening of similar 1,3-dithiol-2-one (B14740766) systems suggests that the dithiastannole ring might also exhibit reversible ring-opening behavior. rsc.orgnih.govresearchgate.net
Ring-Closure Reactions:
This compound is typically synthesized through a ring-closure reaction. This involves the reaction of a suitable dithiol, such as 1,2-ethenedithiol, with a dibutyltin precursor like dibutyltin dichloride or dibutyltin oxide. The reaction is often driven by the elimination of a small molecule like HCl or water.
HS-CH=CH-SH + Bu₂SnCl₂ → Bu₂Sn(S-CH=CH-S) + 2 HCl
The principles of electrocyclic ring-opening and closure, which are governed by orbital symmetry, can also be applied to understand the potential for thermally or photochemically induced transformations of the dithiastannole ring. masterorganicchemistry.comyoutube.com
Coordination Chemistry: Formation of Complexes with Transition Metals and Other Lewis Acids
The sulfur atoms of the dithiastannole ring possess lone pairs of electrons, making them excellent donors for coordination to transition metals and other Lewis acids. openstax.org This property allows this compound to act as a ligand in the formation of coordination complexes.
Furthermore, the tin atom, being a Lewis acidic center, can potentially coordinate with Lewis bases, leading to an expansion of its coordination number. In related dioxastannolane compounds, the tin atom is known to form five-coordinate complexes with various ligands. capes.gov.br
Photochemical and Thermal Reactivity Studies
The photochemical and thermal reactivity of this compound is an area of interest for understanding its stability and potential for synthetic applications.
Thermal Reactivity:
Upon heating, organotin compounds can undergo various decomposition pathways. For this compound, thermal decomposition could potentially lead to the extrusion of a stable tin species, such as dibutyltin sulfide (B99878), and the formation of organic products derived from the dithiolene fragment. Analogous dioxastannolens have been shown to decompose upon heating to yield products derived from dibutylstannylene. rsc.org The thermal stability of the dithiastannole ring is a key factor in its suitability for high-temperature applications.
Photochemical Reactivity:
Applications of 2,2 Dibutyl 2h 1,3,2 Dithiastannole in Advanced Materials and Catalysis
Utilization in Polymer Chemistry and Materials Science
The unique molecular architecture of 2,2-Dibutyl-2H-1,3,2-dithiastannole, featuring a five-membered ring with two sulfur atoms and a tin atom bearing two butyl groups, suggests its potential as a building block in polymer science. The presence of the reactive tin-sulfur bonds could, in principle, allow for its integration into polymeric structures or its use as a precursor for functional materials.
Role as a Monomer or Precursor in Polymer Synthesis
Current scientific literature does not provide specific examples of this compound being directly employed as a monomer in polymerization reactions. Theoretical considerations suggest that ring-opening polymerization (ROP) could be a potential route for incorporating the dithiastannole unit into a polymer backbone. However, experimental data on such polymerizations are not presently available in peer-reviewed journals.
As a precursor, it is conceivable that this compound could be used to synthesize other organotin compounds with polymerizable functionalities. For instance, the butyl groups could potentially be substituted with vinyl or acrylic moieties to create a tin-containing monomer suitable for free-radical polymerization. This, however, remains a hypothetical application without direct experimental validation in the current body of scientific research.
Incorporation into Functional Materials with Tunable Properties
The incorporation of tin and sulfur into a material can impart unique properties, such as enhanced thermal stability, different refractive indices, or specific catalytic activities. While the potential exists for this compound to be used in the creation of such functional materials, the scientific literature lacks specific studies demonstrating its use for these purposes. Research into the properties of materials derived from this specific compound is needed to explore and validate these potential applications.
Catalytic Applications of this compound and Its Derived Complexes
Organotin compounds are well-established as catalysts in a variety of organic reactions. The Lewis acidic nature of the tin center and the potential for ligand exchange make them suitable candidates for catalytic applications.
Homogeneous Catalysis in Organic Transformations
There is a notable absence of studies in the current chemical literature that specifically investigate the use of this compound or its immediate derivatives as homogeneous catalysts. While other dibutyltin (B87310) compounds, such as dibutyltin dilaurate, are widely used as catalysts in esterification and urethane formation, the catalytic activity of the dithiastannole analogue has not been reported.
Exploration in Heterogeneous Catalytic Systems
The immobilization of organotin compounds onto solid supports to create heterogeneous catalysts is a known strategy to facilitate catalyst recovery and reuse. In principle, this compound could be anchored to a support material, such as silica or a polymer resin, to create a heterogeneous catalyst. However, there are no published research articles detailing the synthesis, characterization, or catalytic testing of such a system.
Organocatalytic Roles for Specific Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. While some organotin compounds can function as organocatalysts, the specific catalytic capabilities of this compound in this context have not been explored in the scientific literature.
Development of Optoelectronic Materials and Functional Devices
Organotin complexes, a broader class to which this compound belongs, are recognized for their potential in creating materials with high thermal stability, electrical conductivity, and distinct optical characteristics. uobabylon.edu.iq These properties are foundational for the development of various optoelectronic devices. While specific research on this compound's direct application in this area is emerging, the broader family of organotin compounds provides a strong basis for its potential. For instance, organotin(IV) halides are utilized in forming electrically conductive thin films on glass surfaces, a crucial process in the manufacture of displays and solar cells. rjpbcs.com
The versatility of organotin compounds extends to their role as catalysts and stabilizers in the synthesis of polymers used in coatings and other materials. uobabylon.edu.iqresearchgate.netwikipedia.org This catalytic activity is vital in tailoring the properties of polymers for specific optoelectronic applications. Diorganotin carboxylates, for example, are employed as catalysts in the formation of polyurethanes and for the vulcanization of silicones, materials that can be adapted for use in flexible electronics and encapsulation of sensitive electronic components. wikipedia.org
The general promise of organotin compounds in materials science is well-documented. Their ability to act as precursors in the synthesis of organometallic polymers opens up avenues for creating novel materials with tailored optoelectronic properties. uobabylon.edu.iq The Sn-S bond, a key feature in dithiastannole compounds, is a reactive component that can be leveraged in various chemical transformations. wikipedia.org
Advanced Methodological Approaches Employed in 2,2 Dibutyl 2h 1,3,2 Dithiastannole Research
In Situ Spectroscopic Monitoring of Reaction Pathways
The synthesis of 2,2-Dibutyl-2H-1,3,2-dithiastannole, typically involving the reaction of a dibutyltin (B87310) precursor with a dithiol, can be a complex process with the potential for multiple intermediates and side products. Traditional analytical methods, which involve the analysis of quenched reaction aliquots, may not provide a complete picture of the reaction dynamics. In situ spectroscopic techniques, however, allow for real-time monitoring of the reaction mixture without perturbation, offering a continuous stream of data on the concentration of reactants, intermediates, and products. iastate.eduspectroscopyonline.com
For the study of organotin reactions, including the formation of dithiastannoles, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have proven to be invaluable tools. researchgate.netorientjchem.org
In Situ NMR Spectroscopy:
¹¹⁹Sn NMR spectroscopy is particularly powerful for studying organotin compounds, as the chemical shift is highly sensitive to the coordination environment of the tin atom. researchgate.netdur.ac.uk By setting up a reaction directly within an NMR tube, researchers can track the disappearance of the dibutyltin precursor signal and the appearance of the this compound product signal in real-time. researchgate.net This can reveal the presence of transient intermediates, such as partially substituted tin species, which would be difficult to detect otherwise. Furthermore, kinetic data can be extracted from the time-dependent concentration profiles of the various species, providing a deeper understanding of the reaction mechanism. iastate.edu
In Situ IR Spectroscopy:
In situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can be immersed directly into the reaction vessel. This technique is particularly useful for monitoring the changes in functional groups during the reaction. For the synthesis of this compound, one could monitor the disappearance of the S-H stretching vibration of the dithiol reactant and the appearance of new bands corresponding to the Sn-S bonds in the dithiastannole ring. orientjchem.org The high temporal resolution of in situ IR allows for the rapid detection of changes in the reaction, making it an excellent tool for reaction optimization and safety monitoring. spectroscopyonline.com
Table 1: Illustrative In Situ Spectroscopic Data for the Synthesis of this compound
| Time (minutes) | Reactant A (Dibutyltin dichloride) Concentration (M) | Reactant B (Ethanedithiol) Concentration (M) | Product (this compound) Concentration (M) | Intermediate Concentration (M) |
| 0 | 0.1 | 0.1 | 0 | 0 |
| 5 | 0.08 | 0.08 | 0.01 | 0.01 |
| 15 | 0.04 | 0.04 | 0.05 | 0.01 |
| 30 | 0.01 | 0.01 | 0.085 | 0.005 |
| 60 | <0.001 | <0.001 | 0.099 | <0.001 |
Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production and Control
Traditional batch production of specialty chemicals like this compound can suffer from issues such as poor heat and mass transfer, leading to side reactions and difficulties in scaling up. nih.gov Flow chemistry, where reactants are continuously pumped through a reactor, offers a powerful alternative that can overcome many of these limitations. thieme-connect.de The application of flow chemistry to the synthesis of organosulfur and heterocyclic compounds has demonstrated significant advantages in terms of yield, purity, and safety. researchgate.netmdpi.com
For the synthesis of this compound, a continuous flow process could be designed where solutions of the dibutyltin precursor and the dithiol are precisely mixed and then passed through a heated or cooled reaction coil. The small dimensions of the flow reactor ensure excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to a significant reduction in reaction time and an increase in product selectivity. rsc.org
Moreover, flow chemistry enables the safe handling of potentially hazardous reagents and intermediates, as only small volumes are present in the reactor at any given time. The output of the flow reactor can be directly coupled to in-line purification and analysis techniques, creating a fully automated and highly efficient continuous manufacturing process. thieme-connect.de
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a Hypothetical Organotin Thiolate
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4 hours | 15 minutes |
| Yield | 75% | 95% |
| Purity (before purification) | 80% | 98% |
| Scalability | Difficult, requires reactor redesign | Straightforward, by running the system for longer |
| Safety | Higher risk due to large volumes of reagents | Lower risk, small reaction volume |
High-Throughput Screening Methodologies for Catalytic Activity and Ligand Optimization
While this compound is often used as a precursor or stabilizer, organotin compounds, in general, can exhibit catalytic activity in a variety of organic transformations, such as cross-coupling reactions. nih.govnih.gov High-throughput screening (HTS) provides a rapid and efficient means to explore the potential catalytic applications of this compound and to optimize its performance through ligand modification. nih.govunchainedlabs.com
HTS involves the parallel execution of a large number of experiments in a miniaturized format, such as a 96-well plate. sigmaaldrich.com Each well can contain a different set of reaction conditions, such as different substrates, co-catalysts, or, in the context of ligand optimization, different ancillary ligands that could coordinate to the tin center and modify its catalytic properties. rsc.org
For instance, to screen the catalytic activity of this compound in a Suzuki-Miyaura coupling, a plate could be set up with various aryl halides and boronic acids. The reactions would be initiated simultaneously, and after a set time, the product formation in each well would be rapidly analyzed using techniques like mass spectrometry or fluorescence-based assays. nih.gov
Similarly, for ligand optimization, a library of potential ligands (e.g., phosphines, amines) could be screened in the presence of this compound to identify ligand-catalyst combinations that provide the highest yield and selectivity for a desired reaction. rsc.orgrsc.org The data generated from HTS can be used to build structure-activity relationships, accelerating the development of new and improved catalysts based on the dithiastannole scaffold. greeley.org
Table 3: Illustrative High-Throughput Screening Data for a Catalytic Cross-Coupling Reaction
| Well | Catalyst System | Ligand | Substrate 1 | Substrate 2 | Yield (%) |
| A1 | This compound | None | Phenylboronic acid | Iodobenzene | 5 |
| A2 | This compound | Triphenylphosphine | Phenylboronic acid | Iodobenzene | 25 |
| A3 | This compound | Tri(o-tolyl)phosphine | Phenylboronic acid | Iodobenzene | 45 |
| B1 | This compound | None | 4-Methylphenylboronic acid | 4-Chloroanisole | <1 |
| B2 | This compound | Triphenylphosphine | 4-Methylphenylboronic acid | 4-Chloroanisole | 10 |
| B3 | This compound | Tri(o-tolyl)phosphine | 4-Methylphenylboronic acid | 4-Chloroanisole | 18 |
Future Research Directions and Emerging Trends for 2,2 Dibutyl 2h 1,3,2 Dithiastannole
Design and Synthesis of Functionalized 2,2-Dibutyl-2H-1,3,2-dithiastannole Derivatives with Tailored Properties
A significant area of future research involves the design and synthesis of novel derivatives of this compound. By introducing various functional groups onto the dithiolene backbone or by modifying the alkyl chains on the tin atom, researchers can systematically tune the electronic, steric, and reactive properties of the molecule. This tailored approach allows for the creation of compounds with specific characteristics for targeted applications. For instance, the incorporation of chiral auxiliaries could lead to new enantioselective catalysts, while the attachment of photoactive or electroactive moieties could pave the way for new materials with unique optical or electronic properties.
Advanced Catalytic Systems and Their Integration into Cascade Reactions
While this compound and its analogs have shown promise in catalysis, future work will likely focus on developing more advanced and efficient catalytic systems. This includes the immobilization of these tin catalysts on solid supports to facilitate catalyst recovery and recycling, a key aspect of green chemistry. Furthermore, there is growing interest in integrating these catalysts into cascade or tandem reactions. In such processes, a single catalyst or a combination of catalysts promotes multiple sequential transformations in a single pot, thereby increasing synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.
Integration into Supramolecular Architectures and Self-Assembled Systems
The ability of the tin center in this compound to engage in coordination interactions makes it an attractive component for the construction of supramolecular architectures. Future research will explore the self-assembly of this molecule with various organic and inorganic linkers to form well-defined, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), and molecular cages. These self-assembled systems could exhibit interesting properties and find applications in areas such as gas storage, separation, sensing, and catalysis. The reversible nature of the coordinate bonds could also be exploited to create dynamic materials that can respond to external stimuli.
Interdisciplinary Research with Materials Engineering and Nanotechnology
The intersection of organotin chemistry with materials engineering and nanotechnology presents a fertile ground for future discoveries. Research in this area will focus on incorporating this compound and its derivatives into advanced materials. For example, they could be used as precursors for the synthesis of tin-based nanoparticles or as stabilizers for metallic or semiconductor nanocrystals. Their unique properties could also be harnessed in the development of functional polymers, coatings, and hybrid materials with enhanced thermal, mechanical, or optical properties. This interdisciplinary approach is expected to unlock new applications for this versatile organotin compound in diverse technological fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dibutyl-2H-1,3,2-dithiastannole, and what analytical techniques confirm its purity and structure?
- Methodology :
- Synthesis : Conduct reactions under inert atmosphere (e.g., nitrogen/argon glovebox) using stoichiometric equivalents of dibutyltin precursors and dithiol ligands. Monitor reaction progress via thin-layer chromatography (TLC).
- Characterization :
- NMR Spectroscopy : Use , , and NMR to confirm ligand coordination and Sn-C/S bonding.
- Elemental Analysis : Validate empirical formula (e.g., CHSSn) with ≤0.3% error margins.
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018) for bond-length/angle validation .
- Purity Checks : Employ GC-MS or HPLC (referencing protocols in analytical catalogs for organometallics) to detect residual solvents or byproducts .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–150 K to minimize thermal motion.
- Refinement : Apply SHELXL for structure solution; address challenges like:
- Disorder : Partial occupancy modeling for flexible butyl chains.
- Twining : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning correction .
- Validation : Cross-check with CCDC databases for comparable Sn-S bond distances (typically 2.4–2.6 Å).
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and crystallographic findings in this compound?
- Methodology :
- Dynamic Effects : Compare solution-state (NMR) and solid-state (X-ray) structures. For example, fluxional behavior in solution may explain NMR signal broadening vs. rigid crystallographic conformations.
- Computational Validation : Perform DFT calculations (e.g., Gaussian09 with B3LYP/SDD) to simulate NMR chemical shifts and compare with experimental data.
- Sample Purity : Re-analyze via HPLC-MS (methods adapted from pesticide/organometallic analysis protocols ) to rule out impurities affecting spectroscopic results.
Q. What computational strategies predict the reactivity of this compound in catalytic applications?
- Methodology :
- Electronic Structure Analysis : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and natural bond orbital (NBO) charges to identify reactive sites.
- Mechanistic Probes :
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates (e.g., with thiol substrates).
- Isotopic Labeling : Use -labeled ligands in tandem with mass spectrometry to trace reaction pathways.
- Benchmarking : Validate computational models against experimental kinetic data (e.g., Eyring plots for activation parameters).
Q. How should researchers design experiments to study the air- and moisture-sensitive behavior of this compound?
- Methodology :
- Controlled Atmosphere : Use Schlenk lines or gloveboxes for synthesis and handling. Monitor degradation via:
- FT-IR : Track Sn-O/Sn-OH formation (peaks ~500–600 cm).
- TGA/DSC : Measure thermal stability under nitrogen vs. air to identify oxidative decomposition thresholds.
- Stability Protocols : Store samples in amber vials under argon at –20°C, with periodic NMR checks (every 3–6 months) for decomposition .
Data Contradiction Analysis
Q. How to resolve conflicting data on the Lewis acidity of this compound in different solvent systems?
- Methodology :
- Solvent Screening : Measure NMR chemical shifts in polar (DMSO) vs. non-polar (toluene) solvents to assess solvent coordination effects.
- Competitive Binding Assays : Titrate with Lewis bases (e.g., pyridine) and monitor shifts via UV-Vis or NMR to quantify binding constants.
- Cross-Technique Correlation : Compare Gutmann-Beckett parameters (IR spectroscopy) with computational COSMO-RS solvation models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
